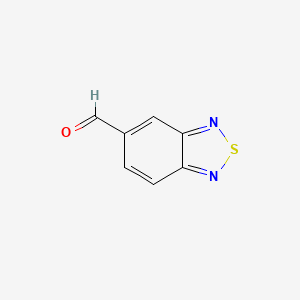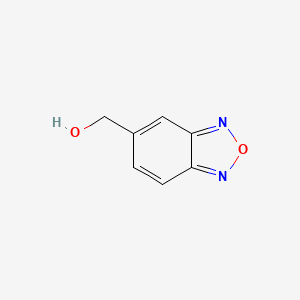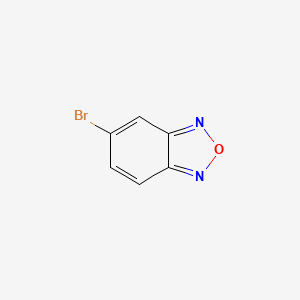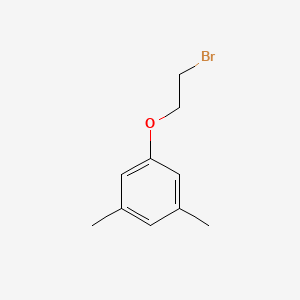
1,5-Bis(diphenylphosphino)pentane
Overview
Description
1,5-Bis(diphenylphosphino)pentane, commonly known as BDPP, is a bidentate ligand used in the synthesis of a variety of transition metal complexes. It is a white, crystalline, and water-soluble solid that is commercially available. BDPP has been used in a variety of scientific research applications, such as in the synthesis of homogeneous catalysts, in the study of enzyme inhibition, and in the study of organometallic chemistry.
Scientific Research Applications
Synthesis of Complexes
1,5-Bis(diphenylphosphino)pentane is used in the synthesis of various metal complexes. For instance, it has been utilized to create bis-phosphonium salts with 6-bromo-1,2-naphthoquinone, leading to P,P'-bis(7-bromo-3,4-dihydroxy-1-naphthyl)-substituted bis-phosphonium salts (Khasiyatullina et al., 2011). Additionally, it is a key component in forming monobridged bimetallic complexes with chromium and tungsten (Ueng & Shih, 1995).
Catalysis
The compound plays a significant role in catalytic processes. It acts as an effective regiocontrolling ligand for palladium-catalyzed internal arylation of electron-rich olefins (Liu et al., 2006). It is also involved in the synthesis of gold nanoparticles, where it forms stable ion currents in mass spectrometry, indicating its importance in nanoparticle stabilization (Bergeron & Hudgens, 2007).
Polymerization
This compound is utilized in the oxidative polymerization of certain compounds. It has been used in the synthesis of aromatic polyethers through the Scholl reaction (Percec et al., 1992). Moreover, its role in the mechanochemical reaction with palladium(II) chloride, forming a catalyst for Suzuki−Miyaura coupling, highlights its versatility in polymer synthesis (Berry et al., 2010).
Metal Complex Formation
Its ability to form metal complexes is further evidenced by its use in creating novel PtI(SnCl3)(diphosphine) complexes, showcasing its versatility in complex formation and its potential in catalytic applications (Farkas et al., 1996). It is also part of catalytic systems for the controlled radical polymerization of methyl methacrylate, indicating its significant role in polymerization processes (Grishin et al., 2014).
Anticancer Activity
In the field of medicinal chemistry, this compound is part of gold(I) diphosphine complexes, which are screened for anticancer activity. These complexes have shown potential in inducing apoptotic cell death pathways (Horvath et al., 2012).
Mechanism of Action
Target of Action
1,5-Bis(diphenylphosphino)pentane, often abbreviated as dpppe, is an organophosphorus compound . It primarily targets metal ions , acting as a ligand to form complexes . The compound provides bridging diphosphine ligands, contributing to the high stability and activity of the coordination compounds .
Mode of Action
The compound interacts with its targets (metal ions) through the phosphorus atoms. It forms a bridge between two metal ions, creating a bimetallic complex . This interaction results in highly stable and active coordination compounds, which are often used in catalytic reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the metal ions it targets and the resulting coordination compounds. These compounds are known to be involved in various catalytic reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a ligand in coordination compounds. For instance, it reacts with copper(I) iodide to give a luminescent dinuclear complex . The specific effects would depend on the nature of the coordination compound and the biochemical context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific metal ions is necessary for it to act as a ligand. Additionally, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Properties
IUPAC Name |
5-diphenylphosphanylpentyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPAWGWFDGCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369900 | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-02-4 | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

